6alpha-Chloro-beclomethasone dipropionate
Overview
Description
6alpha-Chloro-beclomethasone dipropionate is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly employed in the treatment of asthma, allergic rhinitis, and other inflammatory conditions.
Mechanism of Action
Target of Action
Beclomethasone dipropionate impurity E, also known as 6alpha-Chloro-beclomethasone dipropionate or UNII-WN1G6UC5L2, is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) . The primary target of this compound is the glucocorticoid receptor . This receptor mediates the therapeutic action of the compound .
Mode of Action
The compound is rapidly activated by hydrolysis to the active monoester, 17-BMP, which mediates anti-inflammatory actions . 17-BMP has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor . Beclomethasone dipropionate itself possesses weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration .
Biochemical Pathways
The compound acts on the glucocorticoid receptor to mediate its therapeutic action . The activation of this receptor leads to anti-inflammatory, antipruritic, and anti-allergy effects . They also inhibit phospholipase A2, leading to decreased formation of arachidonic acid derivatives .
Pharmacokinetics
It is known that beclomethasone dipropionate is rapidly converted into 17-bmp upon administration . When inhaled, it is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .
Result of Action
The activation of the glucocorticoid receptor by 17-BMP leads to anti-inflammatory, antipruritic, and anti-allergy effects . This results in the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses .
Action Environment
The action, efficacy, and stability of beclomethasone dipropionate impurity E can be influenced by various environmental factors. It is proposed that when inhaled, beclomethasone dipropionate remains active locally in the lung , suggesting that the lung environment plays a crucial role in its action.
Biochemical Analysis
Biochemical Properties
Beclomethasone dipropionate impurity E, like its parent compound, is likely to interact with various enzymes, proteins, and other biomolecules. It is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) which acts on the glucocorticoid receptor to mediate its therapeutic action . The nature of these interactions is largely determined by the structure of the compound, which is structurally similar to dexamethasone .
Cellular Effects
The effects of Beclomethasone dipropionate impurity E on various types of cells and cellular processes are likely to be similar to those of beclomethasone dipropionate. Beclomethasone dipropionate has been shown to have anti-inflammatory effects on cells, reducing symptoms in various inflammatory conditions such as asthma and allergic rhinitis . It is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .
Molecular Mechanism
The molecular mechanism of action of Beclomethasone dipropionate impurity E is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Beclomethasone dipropionate is rapidly activated by hydrolysis to the active monoester, 17 monopropionate (17-BMP), which mediates anti-inflammatory actions . 17-BMP has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 13 times that of dexamethasone .
Temporal Effects in Laboratory Settings
Beclomethasone dipropionate has been shown to have potent topical activity while possessing low systemic effects
Dosage Effects in Animal Models
It is known that the effects of beclomethasone dipropionate can vary with dosage, and high doses can lead to adverse effects
Metabolic Pathways
The metabolic pathways that Beclomethasone dipropionate impurity E is involved in are likely to be similar to those of beclomethasone dipropionate. Beclomethasone dipropionate is rapidly converted into 17-BMP upon administration . This conversion is carried out by esterase enzymes found in most tissues .
Transport and Distribution
Beclomethasone dipropionate is known to be transported and distributed within cells and tissues, and it is proposed that beclomethasone dipropionate remains active locally in the lung .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Chloro-beclomethasone dipropionate involves multiple steps, starting from the basic steroid structure. The chlorination at the 6alpha position is a critical step, followed by esterification to form the dipropionate ester. The reaction conditions typically involve the use of chlorinating agents and esterifying reagents under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-purity reagents and advanced purification techniques is essential to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
6alpha-Chloro-beclomethasone dipropionate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can affect the carbonyl groups.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
6alpha-Chloro-beclomethasone dipropionate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Beclomethasone dipropionate
- Dexamethasone
- Prednisolone
Comparison
6alpha-Chloro-beclomethasone dipropionate is unique due to its chlorination at the 6alpha position, which enhances its anti-inflammatory properties compared to other glucocorticoids. This modification allows for more effective binding to the glucocorticoid receptor, resulting in a more potent therapeutic effect .
Properties
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-dichloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36Cl2O7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-17-18-12-20(29)19-11-16(31)8-9-25(19,4)27(18,30)21(32)13-26(17,28)5/h8-9,11,15,17-18,20-21,32H,6-7,10,12-14H2,1-5H3/t15-,17-,18-,20-,21-,25-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNPVUBGWZQULU-DXABFYDXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Cl)Cl)O)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)Cl)Cl)O)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36Cl2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887130-68-9 | |
Record name | 6alpha-Chloro-beclomethasone dipropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887130689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 887130-68-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6.ALPHA.-CHLORO-BECLOMETHASONE DIPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN1G6UC5L2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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